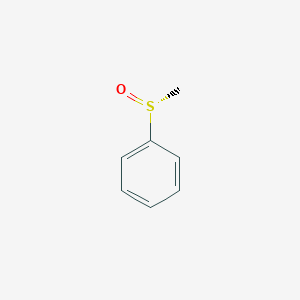

(R)-(Methylsulfinyl)benzene

Beschreibung

Significance of Chiral Sulfoxides in Asymmetric Synthesis and Stereoselective Transformations

The true value of chiral sulfoxides lies in their application as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govacs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The sulfinyl group, with its fixed stereochemistry, can effectively guide the approach of reagents to a molecule, leading to the preferential formation of one enantiomer over the other. This control is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. nih.govsioc-journal.cn

Chiral sulfoxides have proven their mettle in a wide array of stereoselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov They are also employed as ligands in transition-metal catalyzed reactions, such as the renowned Tsuji-Trost allylic alkylation, a powerful method for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net The ability of the sulfoxide (B87167) to coordinate to a metal center, in close proximity to the chiral sulfur atom, allows for the effective transfer of stereochemical information during the catalytic cycle. nih.gov

Historical Development and Key Milestones in Chiral Sulfoxide Research

The journey of chiral sulfoxides began in 1926 with the first description of an optically active sulfoxide. wiley-vch.de However, it was the pioneering work of Andersen in 1962 that provided the first practical synthesis of chiral sulfoxides. illinois.edu This method involved the reaction of a sulfinyl chloride with a chiral alcohol, like (-)-menthol, to form a mixture of diastereomers that could be separated by recrystallization. Subsequent nucleophilic substitution with an organometallic reagent proceeded with clean inversion of configuration at the sulfur center, yielding an enantiomerically pure sulfoxide. illinois.edu

This breakthrough paved the way for more extensive research into the applications of chiral sulfoxides. The development of catalytic enantioselective oxidation of prochiral sulfides emerged as a more direct and efficient route to these compounds. wiley-vch.deresearchgate.net This approach, particularly with the use of chiral titanium complexes, has been highly successful for the synthesis of various aryl methyl sulfoxides. researchgate.net The continuous evolution of synthetic methodologies has made a diverse range of enantiomerically enriched sulfoxides more accessible, fueling further investigations into their synthetic utility. illinois.edu

Stereochemical Principles and Unique Properties of the Sulfinyl Stereocenter

The chirality of a sulfoxide arises from the tetrahedral arrangement of a lone pair of electrons and three different substituents around the sulfur atom. nih.gov The sulfur-oxygen bond is a polar, partially dative bond, which contributes to the unique electronic properties of the sulfinyl group. nih.gov Unlike chiral carbon centers, the sulfinyl stereocenter is configurationally stable, meaning it does not readily undergo racemization. nih.gov

This stability is a key attribute that makes sulfoxides reliable chiral controllers. The lone pair of electrons on the sulfur atom can act as a coordinating site for metal catalysts, while the oxygen atom can participate in hydrogen bonding, further influencing the stereochemical outcome of reactions. nih.gov The ability of the sulfoxide to switch between S- and O-coordination provides an additional layer of control in catalytic processes. nih.gov

Research Challenges and Future Opportunities in the Field of Chiral Organosulfur Chemistry

Despite the significant progress in chiral organosulfur chemistry, several challenges remain. One of the primary hurdles is the often unpleasant odor associated with many sulfur compounds, which can complicate their handling and large-scale application. scribd.com Another challenge lies in the potential for sulfur-containing molecules to coordinate strongly with metal catalysts, sometimes leading to catalyst deactivation. scribd.com

A notable phenomenon that can complicate the determination of the stereochemical outcome of reactions involving chiral sulfoxides is the self-disproportionation of enantiomers (SDE). rsc.org This process can occur spontaneously in scalemic samples (mixtures of enantiomers where one is in excess) during various physicochemical processes, potentially leading to erroneous interpretations of enantioselectivity. rsc.org

Future research in this field is expected to focus on the development of more sustainable and environmentally friendly synthetic methods. scribd.comacs.org This includes the use of greener sulfurizing reagents and the design of more efficient and recyclable catalysts. acs.org The exploration of novel applications of chiral sulfoxides in materials science and medicinal chemistry also presents exciting opportunities. rsc.orgresearchgate.net As our understanding of the intricate stereochemical nature of the sulfinyl group deepens, we can anticipate the development of even more sophisticated and powerful applications for compounds like (R)-(Methylsulfinyl)benzene.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | nih.gov |

| Molecular Weight | 140.20 g/mol | nih.gov |

| IUPAC Name | [(R)-methylsulfinyl]benzene | nih.gov |

| Appearance | Colorless oil | rsc.orgrsc.org |

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8OS |

|---|---|

Molekulargewicht |

140.2 g/mol |

IUPAC-Name |

[(R)-methylsulfinyl]benzene |

InChI |

InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m1/s1 |

InChI-Schlüssel |

JXTGICXCHWMCPM-SECBINFHSA-N |

SMILES |

CS(=O)C1=CC=CC=C1 |

Isomerische SMILES |

C[S@@](=O)C1=CC=CC=C1 |

Kanonische SMILES |

CS(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Enantiopure R Methylsulfinyl Benzene and Its Chiral Analogues

Catalytic Asymmetric Oxidation of Prochiral Sulfides to Sulfoxides

The catalytic asymmetric oxidation of prochiral sulfides stands out as a highly efficient pathway to produce chiral sulfoxides. scholaris.camedcraveonline.com This approach has garnered considerable attention, leading to the development of various catalytic systems. researchgate.net Transition metal catalysts, particularly those based on titanium and vanadium, have been extensively studied for these transformations. acs.org

Transition-Metal-Catalyzed Asymmetric Sulfoxidation Systems

A significant breakthrough in asymmetric sulfoxidation came with the modification of the Sharpless epoxidation reagent. medcraveonline.com In 1984, the groups of Kagan and Modena independently reported the use of a system comprising titanium(IV) isopropoxide (Ti(OiPr)4), diethyl tartrate (DET), and tert-butyl hydroperoxide (tBuOOH) for the asymmetric oxidation of sulfides. medcraveonline.comwiley-vch.deresearchgate.net The initial stoichiometric reagent was later developed into a catalytic version. wiley-vch.de

A key modification to this system involves the addition of water, creating a homogeneous reagent with the composition Ti(O-i-Pr)4/diethyl tartrate/H2O/t-BuOOH in a 1:2:1:1 ratio. researchgate.net This water-modified Kagan reagent effectively oxidizes prochiral functionalized sulfides to optically active sulfoxides, with enantiomeric excesses (ee) often ranging from 75% to 90% for alkyl aryl sulfoxides. researchgate.net Further enhancement in enantioselectivity was observed when tert-butyl hydroperoxide was replaced with cumene (B47948) hydroperoxide (CHP). libretexts.orgmedcraveonline.com

The choice of chiral ligand is crucial. Replacing DET with chiral 1,2-diarylethane-1,2-diols has enabled stoichiometric, enantioselective oxidations with high ee values. wiley-vch.de The use of (R)-(+)-binaphthol as a chiral ligand has also proven effective, achieving up to 96% ee for some methyl aryl sulfides, benefiting from a kinetic resolution process where one sulfoxide (B87167) enantiomer is further oxidized to the sulfone. medcraveonline.com

Schiff bases derived from chiral amino alcohols and salicylaldehydes have also been employed as ligands in titanium-catalyzed sulfoxidations. diva-portal.orgresearchgate.net For instance, a system using a sterically hindered Schiff base ligand with Ti(OiPr)4 and hydrogen peroxide (H2O2) as the oxidant achieved 89% yield and 73% ee for the oxidation of thioanisole (B89551). diva-portal.org Another study reported that titanium complexes with salicylaldehydimine ligands could produce (R)-(Methylsulfinyl)benzene with up to 84% ee. researchgate.net Helical titanium salan catalysts have also been investigated, showing moderate enantioselectivities in thioanisole oxidation. ingentaconnect.com

Titanium-Catalyzed Asymmetric Oxidation of Thioanisole

| Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ti(OiPr)4 / DET / H2O | t-BuOOH | Varies | 75-90 | researchgate.net |

| Ti(OiPr)4 / Schiff Base (L-4) | H2O2 | 89 | 73 | diva-portal.org |

| Ti(OiPr)4 / Salicylaldehydimine | H2O2 | Varies | up to 84 | researchgate.net |

| Ti-salan complexes | H2O2 | 16-71 | up to 51 | ingentaconnect.com |

Manganese complexes have emerged as effective catalysts for asymmetric sulfoxidation. rsc.org Bioinspired manganese complexes with tetradentate aminopyridine (N4) ligands have shown promise in various enantioselective oxidation reactions using hydrogen peroxide as the oxidant. nih.gov

Tridentate 1,3-bis(2′-Ar-imino)isoindolinato manganese(II) complexes have been shown to efficiently catalyze the oxidation of organic sulfides to sulfoxides. academie-sciences.fr These catalysts are particularly effective with oxidants like meta-chloroperoxybenzoic acid (mCPBA) and iodosylbenzene (PhIO). academie-sciences.fr The electronic properties of both the ligand and the substrate have a significant impact on the catalytic activity. academie-sciences.fr

In one study, a pre-formed manganese complex was used for the asymmetric sulfoxidation of a broad range of sulfides with H2O2, achieving high yields with minimal overoxidation to the sulfone. rsc.org The addition of carboxylic acids, such as adamantane (B196018) carboxylic acid, was found to enhance enantioselectivities. rsc.org For the oxidation of thioanisole, this system provided this compound in 88% yield and 90% ee. rsc.org

Manganese-Catalyzed Asymmetric Oxidation of Thioanisole

| Catalyst System | Oxidant | Additive | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| [Mn(HL2)Cl2] | mCPBA | None | 61 | N/A | academie-sciences.fr |

| Mn(OTf)2 / Ligand L2 | H2O2 | Adamantane carboxylic acid | 88 | 90 | rsc.org |

Vanadium complexes are well-known for their catalytic performance in oxo-functionalization reactions, including sulfoxidations. researchgate.net Vanadium-based systems, often utilizing chiral Schiff base ligands, have been successfully applied to the asymmetric oxidation of sulfides. scispace.com

The Bolm protocol, which employs vanadium complexes of chiral Schiff bases and hydrogen peroxide, is a highly efficient system for stereoselective sulfoxidation. scispace.com The catalyst is typically formed in situ from a vanadium source like VO(acac)2 and a chiral ligand, and the reactions are often carried out in a two-phase system. scispace.com

C1-symmetric vanadyl Schiff-base complexes have been synthesized and tested for the asymmetric oxidation of thioanisole. scholaris.ca Using oxidants such as hydrogen peroxide, tert-butyl hydroperoxide, and cumene hydroperoxide, these catalysts showed moderate activity. scholaris.ca The observed enantioselectivity suggests a mechanism involving the coordination of the sulfide (B99878) to the metal center before the oxygen transfer. scholaris.ca

A confined enantiopure oxido-vanadium complex has been reported to be a highly efficient catalyst for the oxidation of sulfides, achieving a high turnover number and good selectivity for the sulfoxide over the sulfone. researchgate.net

Vanadium-Catalyzed Asymmetric Oxidation of Thioanisole

| Catalyst System | Oxidant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| C1-symmetric vanadyl Schiff-base complexes | H2O2, t-BuOOH, or CHP | Moderate Activity | up to 30 | scholaris.ca |

| Confined enantiopure oxido-vanadium complex | CHP or TBHP | up to 90 (conversion) | N/A | researchgate.net |

Palladium-catalyzed cross-coupling reactions offer an alternative route to aryl sulfoxides. While not a direct oxidation, these methods allow for the construction of the C-S bond, leading to the sulfoxide product. For instance, a palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes has been developed. conicet.gov.ar This method allows for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. conicet.gov.ar

Another approach involves the palladium-catalyzed α-arylation of sulfonamides with aryl chlorides, which has been successfully applied to the synthesis of various mono-arylated products. wiley.com While this example focuses on sulfonamides, the principle of α-arylation of sulfur-containing compounds is relevant.

More directly related to sulfoxide synthesis, palladium-catalyzed cross-coupling of hypervalent arylsiloxane derivatives with allylic benzoates has been reported, proceeding with complete inversion of configuration. organic-chemistry.org Although this specific example does not produce this compound, it demonstrates the potential of palladium catalysis in forming C-S(O) bonds stereoselectively.

Research into new metal-catalyzed methods for asymmetric sulfoxidation is ongoing. Iron complexes, for example, have been explored as catalysts. Inspired by metalloenzymes, synthetic non-heme iron complexes have been developed for enantioselective oxidations. nih.gov

Additionally, other metals such as tungsten and molybdenum have been investigated for their potential in catalyzing the asymmetric oxidation of sulfides. researchgate.net The development of polymer-supported metal complexes is also an area of interest, as it can facilitate catalyst recovery and reuse. iupac.org These emerging methods aim to improve upon existing systems in terms of efficiency, selectivity, and sustainability.

Organocatalytic Asymmetric Sulfoxidation Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, offering a metal-free alternative to traditional methods. acs.org These reactions often utilize small organic molecules to catalyze the enantioselective transfer of an oxygen atom to the sulfur center.

Cinchona-derived phase-transfer reagents have been successfully employed in the organocatalytic asymmetric synthesis of sulfoxides from sulfenic acid anions. acs.org This approach has demonstrated the potential to achieve high enantioselectivity. Another notable strategy involves the use of chiral N-heterocyclic carbene (NHC) catalysts. researchgate.net These catalysts can facilitate the stereoselective amidation of sulfoximines, providing a pathway to enantiomerically enriched products. researchgate.net

Furthermore, the use of nucleic acid-bound copper(II) complexes with bipyridine has been explored for the sulfoxidation of thioanisole using aqueous hydrogen peroxide. acs.org This method has shown a transfer of chirality from the G-quadruplex DNA to the sulfoxide product, achieving enantiomeric excesses of up to 56%. acs.orgresearcher.life While promising, the stereoselectivity is thought to be limited by relatively weak and nonspecific interactions between the substrate, the copper complex, and the DNA quadruplex. acs.org

Enzymatic and Biocatalytic Pathways for Enantioselective Sulfoxide Formation

Biocatalysis offers a highly efficient and environmentally benign approach to the synthesis of chiral sulfoxides. frontiersin.orgmdpi.comrsc.orgcore.ac.uk Enzymes, with their inherent stereoselectivity, can catalyze the asymmetric oxidation of sulfides with remarkable precision, often under mild reaction conditions. mdpi.comrsc.orgcore.ac.uk

Whole-Cell Biotransformations

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform desired chemical conversions. rsc.orgbiorxiv.orgmdpi.com This approach is particularly advantageous for reactions requiring cofactors, as the cellular environment provides a self-regenerating system. rsc.orgbiorxiv.org Various microorganisms have been identified and engineered to asymmetrically oxidize sulfides to produce chiral sulfoxides. asm.orgnih.gov

For instance, whole-cell systems expressing Baeyer-Villiger monooxygenases (BVMOs) have been successfully used for the asymmetric sulfoxidation of bulky prazole thioethers, yielding products with high enantiomeric excess. asm.orgresearchgate.net The use of whole-cell biocatalysts often simplifies the process by eliminating the need for enzyme purification. rsc.org However, the presence of multiple enzymes with varying stereoselectivities within the cell can sometimes lead to lower enantiopurity of the final product. mdpi.com

| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Cunninghamella echinulata MK40 | Rabeprazole thioether | (S) | >99% | asm.org |

| Lysinibacillus sp. strain B71 | Omeprazole (B731) thioether | (S) | >99% | asm.org |

| Rhodotorula rubra | p-Bromoacetophenone | (S) | 99% | mdpi.com |

| Geotrichum candidum | p-Bromoacetophenone | (R) | 99% | mdpi.com |

Isolated Enzyme-Catalyzed Reactions (e.g., Monooxygenases, Sulfoxide Reductases)

The use of isolated enzymes provides a more controlled environment for asymmetric sulfoxidation, free from competing cellular reactions. researchgate.netacs.org Monooxygenases and sulfoxide reductases are two key classes of enzymes employed for this purpose. frontiersin.orgmdpi.comresearchgate.netacs.org

Monooxygenases: Flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs) are particularly effective in catalyzing the asymmetric oxidation of prochiral sulfides using molecular oxygen or hydrogen peroxide. mdpi.comasm.orgresearchgate.netnih.govoup.com These enzymes have been shown to produce chiral sulfoxides with moderate to high enantioselectivity. mdpi.comnih.gov For example, FMOs from Methylophaga sp. (mFMO) and Nitrincola lacisaponensis (NiFMO) have been successfully used to produce optically active sulfoxides. mdpi.comnih.gov Protein engineering of these enzymes, by introducing mutations in the substrate-binding pocket, has been shown to be a powerful strategy for tuning and enhancing their enantioselectivity. mdpi.comnih.govacs.org

Unspecific peroxygenases (UPOs) from fungi also catalyze the (R)-selective sulfoxidation of thioanisole and related aryl-alkyl sulfides with high enantiomeric excess. mdpi.com

Sulfoxide Reductases: While primarily used in kinetic resolution (see section 2.2.2.), sulfoxide reductases can also be involved in the synthesis of chiral sulfoxides. frontiersin.orgfrontiersin.orgnih.gov

Kinetic Resolution Strategies for Racemic (Methylsulfinyl)benzene and Related Sulfoxides

Kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.orgnih.govthieme-connect.comsioc-journal.cnorganic-chemistry.orgwikipedia.org This approach can be broadly categorized into oxidative and reductive methods.

Oxidative Kinetic Resolution

In oxidative kinetic resolution, one enantiomer of a racemic sulfoxide is preferentially oxidized to the corresponding sulfone, leaving the unreacted sulfoxide enriched in the other enantiomer. thieme-connect.comsioc-journal.cnthieme-connect.com This technique has been successfully applied to a range of alkyl aryl sulfoxides.

A notable system for this transformation involves the use of a vanadium complex with a chiral Schiff base ligand, such as that derived from (R,R)-1,2-diaminocyclohexane, and hydrogen peroxide as the oxidant. acs.orgthieme-connect.comorganic-chemistry.orgthieme-connect.com By carefully controlling the reaction conditions, including the solvent and temperature, high enantiomeric excesses of the desired sulfoxide can be achieved. thieme-connect.comthieme-connect.com For example, the kinetic resolution of 4-bromophenyl methyl sulfoxide in toluene (B28343) at elevated temperatures has been shown to provide synthetically useful selectivity. thieme-connect.com

Another effective method utilizes a chiral porphyrin-inspired N4 ligand with a manganese complex as the catalyst and hydrogen peroxide as the oxidant. sioc-journal.cn This system has demonstrated the ability to achieve excellent enantioselectivity, with the unreacted sulfoxide being recovered with up to 100% ee. sioc-journal.cn

| Catalyst System | Substrate | Recovered Sulfoxide ee | Reference |

| VO(acac)₂ / Chiral Schiff Base Ligand | Alkyl Aryl Sulfoxides | High | thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Chiral Porphyrin-Inspired N4 Ligand / Manganese Complex | Aromatic Sulfoxides | Up to 100% | sioc-journal.cn |

Reductive Kinetic Resolution

Reductive kinetic resolution involves the enantioselective reduction of one sulfoxide enantiomer in a racemic mixture back to the corresponding sulfide, thereby enriching the mixture in the unreacted sulfoxide enantiomer. frontiersin.orgfrontiersin.orgnih.gov This approach has gained significant attention, particularly through the use of sulfoxide reductases. frontiersin.orgfrontiersin.orgnih.gov

Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that specifically reduce one enantiomer of a sulfoxide. frontiersin.orgresearchgate.netfrontiersin.orgnih.govthieme-connect.comrsc.org MsrA is selective for the (S)-enantiomer, while MsrB is selective for the (R)-enantiomer. By employing these enzymes, it is possible to obtain chiral sulfoxides in high enantiopurity. For example, a MsrA homolog from Pseudomonas alcaliphila (paMsrA) has been used for the kinetic resolution of aryl methyl/ethyl sulfoxides, yielding the (R)-sulfoxides with approximately 50% yield and up to 99% ee. frontiersin.orgfrontiersin.org Similarly, a MsrB homolog from Limnohabitans sp. has been used to prepare (S)-sulfoxides with 92-99% ee. researchgate.netrsc.org

Dimethyl sulfoxide (DMSO) reductases from various microorganisms have also been employed for the kinetic resolution of racemic sulfoxides. nih.gov For instance, whole-cell E. coli expressing DmsABC has shown high enantioselectivity (up to >99% ee) in the kinetic resolution of racemic sulfoxides. frontiersin.orgfrontiersin.org

Deracemization Processes for this compound)

Deracemization offers an efficient route to enantiopure sulfoxides from racemic mixtures. These processes can be achieved through various innovative strategies, including biocatalysis and photocatalysis.

One prominent method combines biocatalytic reduction and anodic oxidation. hep.com.cn A highly enantioselective methionine sulfoxide reductase A (MsrA) can be paired with a low-enantioselective styrene (B11656) monooxygenase (SMO) for the cyclic deracemization of sulfoxides. nih.govresearchgate.net This system operates through dynamic "selective reduction and non-selective oxidation" cycles, yielding enantiopure sulfoxides with greater than 90% yield and over 90% enantiomeric excess (ee). nih.gov The necessary cofactors for both enzymes can be regenerated in a one-pot setup using auxiliary enzymes and a low-cost glucose source. nih.gov This strategy has proven effective for a range of aromatic, heteroaromatic, and alkyl sulfoxides. nih.gov

A combination of MsrA-catalyzed bioreduction with electrochemical anodic oxidation in an undivided cell has also been developed, achieving up to 95% yield and 99% ee for chiral (R)-sulfoxides. researchgate.net

Photochemical methods also provide a viable deracemization pathway. Chiral xanthone (B1684191) sensitizers have been used to catalyze the deracemization of racemic benzothiazinone-1-oxides, achieving up to 55% ee. thieme-connect.com Another approach combines enantioselective enzyme-catalyzed reduction with a non-stereoselective, light-dependent oxidation using Eosin Y as a photocatalyst. d-nb.info This stepwise process, alternating between reduction in the dark and oxidation under illumination, circumvents incompatibilities between the photocatalyst and the biocatalyst, yielding sulfoxides with up to >99% ee. d-nb.info A concurrent system using protochlorophyllide (B1199321) as a green photocatalyst for the oxidation step has also been successful, yielding nonracemic sulfoxides with up to 91% conversion and >99% ee. wiley.com

A recently developed recycling photoreactor system facilitates the deracemization of chiral sulfoxides by separating and recycling the undesired enantiomer. tus.ac.jp This system, which uses 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) as a photocatalyst for rapid racemization under mild conditions, has produced various chiral sulfoxides with yields exceeding 80%. tus.ac.jp

| Deracemization Method | Catalyst/System | Yield | Enantiomeric Excess (ee) | Key Features |

| Biocatalytic/Electrocatalytic | MsrA / Anodic Oxidation | Up to 95% | Up to 99% | Concurrent reduction and oxidation in an undivided cell. researchgate.net |

| Multi-enzyme Biocatalytic | MsrA / SMO | >90% | >90% | "One-pot, one-step" cyclic deracemization with cofactor regeneration. nih.gov |

| Photocatalytic | Chiral Xanthone Sensitizer | Good | Up to 55% | Deracemization of benzothiazinone-1-oxides. thieme-connect.com |

| Biocatalytic/Photocatalytic | Enzyme / Eosin Y | - | >99% | Step-wise cyclic process with alternating reduction and oxidation. d-nb.info |

| Biocatalytic/Photocatalytic | Enzyme / Protochlorophyllide | Up to 91% | >99% | Concurrent reduction and oxidation using a green photocatalyst. wiley.com |

| Recycling Photoreactor | 2,4,6-Triphenylpyrylium Tetrafluoroborate | >80% | High | Efficient separation and recycling of the undesired enantiomer. tus.ac.jp |

Diastereoselective Synthesis Utilizing Chiral Precursors or Chiral Auxiliaries

The use of chiral precursors and auxiliaries is a cornerstone of asymmetric synthesis, enabling the diastereoselective formation of chiral sulfoxides. thieme-connect.comacs.org

A well-established method involves the reaction of chiral sulfinates with organometallic reagents. acs.org The Andersen synthesis, for instance, utilizes (-)-menthyl p-toluenesulfinate as a chiral precursor. acs.org Diacetone-d-glucose (DAG) is another effective and commercially available chiral auxiliary. acs.orgcsic.es The reaction of sulfinyl chlorides with DAG, catalyzed by a base, can produce diastereomerically pure sulfinate esters. csic.es The choice of base can direct the stereochemical outcome, allowing for the synthesis of both (R)- and (S)-sulfinate esters from a single chiral inducer. csic.es The subsequent reaction of these sulfinate esters with Grignard reagents proceeds with inversion of configuration at the sulfur atom to yield the desired enantiopure sulfoxides. csic.es

Chiral N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is another powerful tool for the stereoselective synthesis of chiral amines, which can be precursors to other chiral compounds. osi.lv The addition of methylsulfinyl carbanions to N-tert-butylsulfinylimines can produce sulfinamide/sulfoxide derivatives with good to excellent yields and as a single diastereoisomer. rsc.org

The reduction of β-keto sulfoxides, which can be prepared from the reaction of an α-sulfinyl anion with an ester, is a versatile method for producing optically active secondary alcohols. medcraveonline.com The stereochemical outcome of the reduction is dependent on the configuration of the sulfoxide, the choice of reducing agent, and the presence or absence of a Lewis acid. medcraveonline.com

| Chiral Auxiliary/Precursor | Reaction Type | Key Features |

| (-)-Menthyl p-toluenesulfinate | Nucleophilic substitution with Grignard reagents | Classic Andersen synthesis. acs.org |

| Diacetone-d-glucose (DAG) | Reaction with sulfinyl chlorides | Diastereodivergent synthesis of sulfinate esters by choice of base. csic.es |

| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Addition of carbanions to sulfinylimines | High diastereoselectivity in the synthesis of sulfinamide/sulfoxide derivatives. osi.lvrsc.org |

| β-Keto sulfoxides | Stereoselective reduction | Controllable synthesis of chiral secondary alcohols. medcraveonline.com |

Stereospecific Transformations Leading to this compound)

Stereospecific transformations, where the stereochemistry of the starting material dictates the stereochemistry of the product, are highly valuable for the synthesis of enantiopure compounds.

A common stereospecific method is the oxidation of prochiral sulfides. acs.org Various chiral oxidizing agents and catalytic systems have been developed for this purpose. For example, chiral N-chloramines have been used for the metal-free oxidation of sulfides to enantioenriched sulfoxides. metu.edu.tr Another approach involves the diastereoselective oxidation of sulfenates bearing a chiral alcohol auxiliary. acs.org

The transformation of a hydroxyl group into a phenylsulfonyl group can be achieved through a three-step procedure involving conversion to a tosylate, nucleophilic substitution with potassium thiophenate, and subsequent oxidation of the resulting sulfide with hydrogen peroxide catalyzed by sodium molybdate. mdpi.com

Green Chemistry Aspects and Sustainable Methodologies in Sulfoxide Synthesis

In recent years, there has been a significant shift towards developing greener and more sustainable methods for chemical synthesis, and sulfoxide production is no exception. ucl.ac.ukucl.ac.uk

The use of hydrogen peroxide as an oxidant is a key aspect of green sulfoxide synthesis due to its high oxygen content and the formation of water as the only byproduct. organic-chemistry.orgtandfonline.com Catalysts such as vanadium trichloride (B1173362) (VCl₃) have been shown to be effective for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. tandfonline.com Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) is another readily available and environmentally friendly catalyst that enables the use of oxygen as the green oxidant for the selective oxidation of thioethers to sulfoxides under mild conditions. acs.org

Photocatalysis offers a sustainable approach by utilizing light as an energy source. rsc.org Environmentally friendly and scalable methods for sulfoxide synthesis have been developed using visible-light photocatalysis in green solvents like ethanol (B145695) and water, with oxygen from the air serving as the oxidant. rsc.org These methods can be performed in both batch and flow systems, with the latter offering advantages in scalability. rsc.org

Biocatalysis is another pillar of green chemistry, employing enzymes to carry out reactions under mild conditions. ucl.ac.ukucl.ac.uk The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been explored for the mild and chemoselective synthesis of sulfoxides. ucl.ac.uk Furthermore, the use of unconventional solvents like ionic liquids and deep eutectic solvents in biocatalytic sulfoxide synthesis is being investigated to develop even more sustainable processes. almacgroup.com

| Green Approach | Methodology | Key Sustainable Features |

| Green Oxidants | Use of H₂O₂ or O₂ | Water as a byproduct (for H₂O₂); abundant and clean oxidant (for O₂). organic-chemistry.orgtandfonline.comacs.org |

| Earth-Abundant Catalysts | Fe(NO₃)₃·9H₂O, VCl₃ | Readily available and less toxic than many heavy metal catalysts. tandfonline.comacs.org |

| Photocatalysis | Visible-light driven reactions | Utilizes light as a renewable energy source; can be performed in green solvents. rsc.orgrsc.org |

| Biocatalysis | Enzyme-catalyzed reactions | Mild reaction conditions; high selectivity; use of renewable resources. ucl.ac.ukucl.ac.ukalmacgroup.com |

| Flow Chemistry | Continuous processing | Improved scalability, safety, and efficiency. rsc.org |

Stereochemical Analysis and Advanced Characterization Methodologies for R Methylsulfinyl Benzene

Absolute Configuration Determination of Sulfinyl Stereocenters

The assignment of the absolute configuration at the stereogenic sulfur center of (R)-(Methylsulfinyl)benzene is fundamental to understanding its properties and interactions. Several sophisticated spectroscopic and crystallographic techniques are employed for this purpose, each offering unique insights into the molecule's chirality.

Chiroptical Spectroscopy (Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful non-destructive method for determining absolute configuration in solution. researchgate.netresearchgate.net Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are the primary techniques in this category.

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For aryl sulfoxides like this compound, the electronic transitions of the aromatic chromophore and the sulfoxide (B87167) group give rise to characteristic CD signals. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and thus to the absolute configuration of the sulfinyl stereocenter. nih.govmdpi.com By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute configuration can be confidently assigned. For instance, a study on aryl methyl sulfoxides demonstrated that the analysis of CD spectra, interpreted through theoretical models, provides a reliable method for assigning the absolute configuration. nih.gov

ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve, particularly in the region of an absorption band (the Cotton effect), is also characteristic of the molecule's absolute configuration. While historically significant, ORD is often used in conjunction with ECD for a more complete chiroptical analysis. researchgate.netexaly.comupenn.edu

Vibrational Optical Activity (VOA) Techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Optical Activity (VOA) techniques have emerged as highly effective tools for stereochemical analysis, providing rich structural information based on the vibrational transitions of a molecule. researchgate.netrsc.orguantwerpen.be These methods, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are particularly valuable for determining the absolute configuration of molecules in solution. researchgate.netuantwerpen.be

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org The resulting VCD spectrum provides a fingerprint of the molecule's three-dimensional structure. The absolute configuration of chiral sulfoxides has been successfully determined by comparing the experimental VCD spectrum with spectra predicted from ab initio density functional theory (DFT) calculations. nih.govacs.org For example, the analysis of the VCD spectrum of tert-butyl methyl sulfoxide confirmed its R(-)/S(+) absolute configuration. nih.gov The VCD spectrum of a molecule is sensitive to its conformational landscape, and therefore, accurate computational modeling of all stable conformers is crucial for a reliable assignment. acs.orgschrodinger.com

ROA, the Raman scattering equivalent of VCD, measures the small difference in the intensity of Raman scattered right and left circularly polarized light. tandfonline.comuochb.cz ROA provides complementary information to VCD, as the selection rules for vibrational transitions differ between Raman and infrared spectroscopy. uantwerpen.betandfonline.com The combination of VCD and ROA, supported by quantum chemical calculations, offers a powerful and often unambiguous approach to determining the absolute configuration and predominant conformations of chiral molecules, including sulfoxides. tandfonline.comnih.govmdpi.com Recent advancements have significantly improved the accuracy of ROA for determining enantiomeric excess. mdpi.com

X-ray Crystallography for Solid-State Absolute Configuration Assignment

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netthieme-connect.deresearchgate.net This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.netthieme-connect.de When an atom in the crystal absorbs X-rays, a phase shift occurs in the scattered radiation. By carefully measuring the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the absolute structure can be determined. researchgate.net While this effect is more pronounced for heavier atoms, modern techniques allow for the determination of the absolute configuration of light-atom molecules like this compound. researchgate.netuantwerpen.besmu.edu The successful crystallization and X-ray analysis of a chiral sulfoxide provides incontrovertible proof of its absolute configuration in the solid state. uantwerpen.besmu.edu

Computational Prediction of Chiroptical Spectra

The accurate prediction of chiroptical spectra through quantum chemical calculations has become an indispensable tool for the determination of absolute configuration. nih.govsemanticscholar.orgfrontiersin.org By calculating the expected CD, ORD, VCD, or ROA spectrum for a given enantiomer and comparing it with the experimental spectrum, the absolute configuration of the analyte can be confidently assigned. nih.govacs.orgnih.gov

The process typically involves several steps. First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. acs.org Then, for each conformer, the chiroptical properties are calculated using methods such as time-dependent density functional theory (TD-DFT) for ECD and DFT for VCD and ROA. researchgate.netnih.govacs.org Finally, the calculated spectra for each conformer are averaged based on their predicted Boltzmann population to generate the final theoretical spectrum. researchgate.net A good agreement between the experimental and the Boltzmann-averaged theoretical spectrum provides a reliable assignment of the absolute configuration. nih.govacs.org The choice of the functional and basis set in the calculations is crucial for obtaining accurate results. researchgate.net

Enantiomeric Purity Assessment and Separation Techniques

Ensuring the enantiomeric purity of a chiral compound is as important as knowing its absolute configuration, especially in fields like asymmetric synthesis and pharmaceuticals. Chiral chromatography is the most widely used technique for both the analytical determination of enantiomeric excess (ee) and the preparative separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A wide variety of CSPs have been developed and are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based CSPs being particularly effective for the separation of chiral sulfoxides. researchgate.netresearchgate.netingentaconnect.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are the most commonly used for chiral separations. researchgate.netup.pt These CSPs can operate in normal-phase, polar organic, and reversed-phase modes, offering great versatility. researchgate.net For this compound and related sulfoxides, cellulose tris(3,5-dimethylphenylcarbamate) has shown good resolving power. up.ptrsc.org The choice of mobile phase, which can range from hexane (B92381)/isopropanol mixtures to aqueous acetonitrile, significantly influences the retention and enantioseparation. researchgate.netrsc.org

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin, are also highly effective for the enantioseparation of chiral sulfoxides, particularly in polar-organic and reversed-phase modes. researchgate.netingentaconnect.com For instance, teicoplanin-based CSPs have been successfully used for the separation of various aryl methyl sulfoxides. ingentaconnect.com The elution order of the enantiomers on these columns can sometimes be predicted, although exceptions exist. ingentaconnect.com

The development of a chiral HPLC method often involves screening several different CSPs and mobile phase conditions to achieve optimal separation. sigmaaldrich.com The table below summarizes some exemplary chiral HPLC conditions for the separation of methyl phenyl sulfoxide enantiomers.

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| DAICEL OD-H | Hexane/Isopropanol (70:30) | UV (220 nm) | rsc.org |

| CHIROBIOTIC V | THF/20 mM NH4NO3 (20/80) | Not Specified | sigmaaldrich.com |

| CHIROBIOTIC V | MtBE/ACN/MeOH (97/2/1) | Not Specified | sigmaaldrich.com |

| Teicoplanin-based (CHIROBIOTIC T, CHIROBIOTIC TAG) | Methanol with acetic acid and diethylamine | Not Specified | ingentaconnect.com |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-propanol (90:10) | Not Specified | up.pt |

| Crownpak CR (+) | Water adjusted to pH 1 with perchloric acid | UV (226 nm) | nih.gov |

Table 1: Examples of Chiral HPLC Conditions for Methyl Phenyl Sulfoxide Enantiomer Separation

Mechanism of Chiral Recognition in HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. scielo.br The separation of (R)- and (S)-(Methylsulfinyl)benzene is achieved by using a chiral stationary phase (CSP). The fundamental principle of chiral recognition in HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. scielo.bre-bookshelf.de The differing stability of these complexes leads to different retention times and, consequently, separation.

Several types of interactions are responsible for chiral recognition, including:

Hydrogen Bonding: The sulfinyl group (S=O) of methylphenylsulfoxide is a potent hydrogen bond acceptor.

π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with aromatic moieties within the CSP. nih.govresearchgate.net

Dipole-Dipole Interactions: The polar sulfinyl group contributes to strong dipole-dipole interactions. nih.gov

Steric Interactions: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer fits more favorably than the other, a concept often described as "three-point interaction."

Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for resolving sulfoxide enantiomers. nih.gov These polymers form helical structures that create chiral grooves, providing a robust framework for stereoselective interactions. nih.gov For instance, amylose and cellulose derivatives can be functionalized with phenylcarbamate groups, which can modulate their chiral recognition capabilities through varied electronic and steric properties. nih.gov The choice of mobile phase, often a mixture of an alkane like hexane and an alcohol like 2-propanol, is critical as it influences the interactions between the analyte and the CSP. researchgate.net

Table 1: Key Interactions in HPLC Chiral Recognition of Sulfoxides

| Interaction Type | Analyte Moiety Involved | CSP Moiety Example | Reference |

|---|---|---|---|

| Hydrogen Bonding | Sulfinyl Oxygen (S=O) | Carbamate (B1207046) N-H | nih.govresearchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl groups on selector | nih.gov |

| Dipole-Dipole | Sulfinyl Group (S=O) | Polar groups (e.g., carbamate C=O) | nih.gov |

Elution Order and Absolute Configuration Correlation

The order in which enantiomers elute from a chiral column is directly related to the stability of their interaction with the CSP. The enantiomer that forms the more stable diastereomeric complex will be retained longer on the column and thus elute last. However, this elution order is not absolute and can be influenced by several factors, including the specific CSP used, the composition of the mobile phase, temperature, and flow rate. sigmaaldrich.com

For example, in studies on homologous chiral isothiocyanates with a sulfinyl group, the elution order was observed to be dependent on the specific polysaccharide-based CSP. nih.gov On an amylose tris-[(S)-α-methylbenzylcarbamate] column (CHIRALPAK IH-3), the (R)-enantiomer of sulforaphane (B1684495) consistently eluted before the (S)-enantiomer across various mobile phases. nih.gov Conversely, this order could be inverted on different CSPs.

Therefore, assigning the absolute configuration based solely on elution order is unreliable without a reference standard. The absolute configuration of an eluted peak must be confirmed by an independent method, such as X-ray crystallography of an enantiopure sample, or by comparing the results with a sample of known absolute configuration. researchgate.net

Table 2: Factors Influencing Elution Order in Chiral HPLC

| Factor | Description | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | The nature of the chiral selector is the primary determinant of the interaction strength. | nih.gov |

| Mobile Phase Composition | The type and ratio of solvents can alter the analyte-CSP interactions, sometimes leading to an inversion of elution order. | researchgate.net |

| Temperature | Can affect the thermodynamics of the diastereomeric complex formation, impacting retention and selectivity. | sigmaaldrich.com |

| Additives | Acids, bases, or salts in the mobile phase can modify the ionization state of the analyte or selector, changing the interaction mechanism. | mdpi.com |

Chiral Gas Chromatography (GC) Applications

For volatile and thermally stable analytes like (Methylsulfinyl)benzene, chiral Gas Chromatography (GC) is a powerful analytical tool. researchgate.net Enantioseparation is achieved using capillary columns coated with a chiral stationary phase. Derivatized cyclodextrins are the most widely used CSPs in chiral GC. scielo.brrestek.com

These cyclodextrins are chiral, cyclic oligosaccharides that have a cone-like shape with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com Chiral recognition occurs through the formation of temporary inclusion complexes, where the analyte enantiomer fits into the cyclodextrin (B1172386) cavity. preprints.org The separation is based on the difference in the stability of these inclusion complexes for the two enantiomers.

A study demonstrated the successful resolution of (+/-)-methylsulfinylbenzene using a CSP made of heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin. scielo.br This highlights the efficacy of modified cyclodextrin phases for the enantioseparation of sulfur-containing chiral compounds.

Table 3: Example of Chiral GC Conditions for Sulfoxide Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary Column with Chiral Stationary Phase | scielo.br |

| Stationary Phase | Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin | scielo.br |

| Analytes Resolved | (+/-)-Methylsulfinylbenzene, (+/-)-Ethylsulfinylbenzene | scielo.br |

| Mechanism | Formation of transient diastereomeric inclusion complexes | preprints.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for structural elucidation and can be adapted for chiral analysis. researchgate.net In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the two enantiomers can be distinguished.

Chiral Solvating Agents (CSAs) are chiral molecules that form rapidly exchanging, diastereomeric solvates with the analyte enantiomers. These transient diastereomers have different magnetic environments, which can lead to the resolution of signals for corresponding protons or carbons in the NMR spectrum (a phenomenon known as anisochrony). nih.gov For sulfoxides, derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) have been shown to be effective CSAs. researchgate.net For instance, a chiral BINOL dimer was used to determine the enantiomeric purities of various chiral sulfoxides by inducing separate signals for the enantiomers in the ¹H NMR spectrum. researchgate.net

Chiral Shift Reagents (CSRs) , also known as Chiral Lanthanide Shift Reagents (CLSRs), are paramagnetic lanthanide complexes containing chiral ligands. bhu.ac.in When a CSR is added to a solution of a racemic analyte, it forms diastereomeric complexes. The paramagnetic metal ion induces significant changes in the chemical shifts of the analyte's nuclei, and the magnitude of this shift is different for each diastereomeric complex. This results in separate, well-resolved signals for the enantiomers. bhu.ac.in The choice of solvent is crucial, with non-polar solvents like CDCl₃ or C₆D₆ often providing the best results. bhu.ac.inresearchgate.net

Table 4: NMR-Based Chiral Discrimination Methods

| Method | Chiral Auxiliary | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Chiral Solvating Agents (CSA) | e.g., BINOL derivatives | Formation of transient diastereomeric solvates | Splitting of NMR signals for enantiomers (ΔΔδ) | nih.govresearchgate.net |

| Chiral Shift Reagents (CSR) | e.g., Lanthanide complexes (Eu(hfc)₃) | Formation of diastereomeric complexes with a paramagnetic ion | Large, differential chemical shifts (Lanthanide Induced Shifts) for enantiomers | bhu.ac.in |

Other Chromatographic and Electrophoretic Techniques

Besides the mainstream techniques, other methods are also applicable for the stereochemical analysis of this compound.

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly CO₂) as the mobile phase. It is known for its high speed and efficiency. Many CSPs developed for HPLC, particularly polysaccharide-based ones, can be used in SFC, often providing excellent resolution of enantiomers with reduced analysis time and organic solvent consumption. mdpi.com

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations of neutral molecules like (Methylsulfinyl)benzene, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte. The enantiomers form transient inclusion complexes of differing stability with the selector, leading to different apparent mobilities and resulting in separation. CE is characterized by its extremely high separation efficiency and minimal sample consumption. e-bookshelf.de

Thin-Layer Chromatography (TLC): Chiral TLC is a simpler, less common method. It can be performed using plates coated with a chiral stationary phase or by adding a chiral selector to the mobile phase. While it is useful for rapid screening, it generally lacks the high resolution and quantitative accuracy of HPLC or GC.

Mechanistic Investigations and Reactivity Profiles of R Methylsulfinyl Benzene

Pyramidal Inversion at the Sulfur Atom and its Stereochemical Implications

The sulfur atom in (R)-(methylsulfinyl)benzene is chiral, existing in a tetrahedral geometry with a lone pair of electrons. scribd.com This chirality, however, is not always stable due to a process called pyramidal inversion, where the molecule "turns inside out" through a planar transition state. wikipedia.org This process has significant stereochemical implications, as it can lead to the racemization of an otherwise chiral compound. wikipedia.org

The energy barrier to this inversion is a key factor in the stereochemical stability of sulfoxides. For sulfoxides in general, this barrier is influenced by electrostatic repulsion between the lone pair electrons on the sulfur and oxygen atoms, which makes the planar transition state higher in energy than the pyramidal ground state. scispace.com Theoretical studies using ab initio and DFT methods have calculated the energy barriers for pyramidal inversion in various sulfoxides to be in the range of 38.7–47.1 kcal/mol. nih.govnii.ac.jp These calculated values are in good agreement with experimental data for racemization. nih.govnii.ac.jp

Specifically for aryl sulfoxides like this compound, the presence of the phenyl ring has a notable effect. A resonance effect from the phenyl ring can selectively stabilize the planar transition state, thereby lowering the energy barrier for pyramidal inversion by approximately 3 kcal/mol compared to a similar molecule without a phenyl substituent. nih.govnii.ac.jp Furthermore, introducing electron-withdrawing groups, such as a cyano group at the para position of the phenyl ring, can further decrease this energy barrier. nih.govnii.ac.jp

The following table summarizes the calculated energy barriers for pyramidal inversion in various sulfoxides, illustrating the electronic effects on stereochemical stability.

| Compound | Calculated Inversion Barrier (kcal/mol) |

| Methyl phenyl sulfoxide (B87167) | 38.7 - 47.1 |

| Methyl 4-cyanophenyl sulfoxide | Lower than methyl phenyl sulfoxide |

| Diphenyl sulfoxide | 38.7 - 47.1 |

| 4,4'-dicyanodiphenyl sulfoxide | Lower than diphenyl sulfoxide |

| Benzyl methyl sulfoxide | 38.7 - 47.1 |

| Benzyl phenyl sulfoxide | 38.7 - 47.1 |

Data sourced from theoretical calculations. nih.govnii.ac.jp

It is important to note that while pyramidal inversion is a thermally accessible process, the rate can be slow at room temperature, allowing for the isolation of enantiomerically pure sulfoxides under many conditions. scribd.comwikipedia.org However, the potential for racemization must be considered, especially under conditions that might lower the inversion barrier, such as in the excited state or in the presence of certain catalysts. scribd.comscispace.com

Nucleophilic and Electrophilic Reactions at the Sulfinyl Sulfur

The sulfinyl group in this compound is a versatile functional group capable of reacting with both nucleophiles and electrophiles at the sulfur atom. rsc.orgmagtech.com.cn The sulfur atom, being electron-deficient, is susceptible to attack by nucleophiles, while the oxygen atom, with its lone pairs, can act as a nucleophile towards electrophiles. rsc.org

Nucleophilic Reactions:

Nucleophilic substitution at the sulfinyl sulfur is a well-established reaction class. acs.org Various nucleophiles, including amines and Grignard reagents, can react with sulfinyl derivatives. oregonstate.edu For instance, the reaction of sulfinyl sulfones with amines can yield sulfinamides. oregonstate.edu Similarly, Grignard reagents react with esters of aromatic sulfinic acids to produce sulfoxides, a reaction that often proceeds with inversion of configuration at the sulfur center. oregonstate.edu

The reactivity of the sulfinyl sulfur towards nucleophiles can be enhanced by converting the sulfoxide into a better leaving group. For example, activation of the sulfoxide with an electrophile, as seen in Pummerer-type reactions, generates a sulfonium (B1226848) species that is highly susceptible to nucleophilic attack. acs.orgnih.gov

Electrophilic Reactions:

The sulfoxide oxygen can be acylated by reagents like acetic anhydride, initiating the Pummerer rearrangement. wikipedia.orgnumberanalytics.com This reaction involves the formation of an acyloxysulfonium ion, which then undergoes further transformations. numberanalytics.com The sulfinyl group's ability to react with electrophiles is also fundamental to its use in various synthetic methodologies, including its role as a directing group in C-H activation reactions. acs.org

The polarity and Lewis basicity of the sulfinyl group make it a key structural motif in both medicinal chemistry and catalysis. rsc.org The ability of the sulfur atom's oxidation state to be readily adjusted allows for a broad range of transformations, making sulfoxides like this compound central intermediates in organosulfur chemistry. rsc.org

Reactivity at the Alpha-Carbon of (Methylsulfinyl)benzene Derivatives

The presence of the sulfinyl group in this compound derivatives significantly influences the reactivity of the adjacent carbon atom (the alpha-carbon). The sulfinyl group can stabilize an adjacent carbanion, making the alpha-protons acidic and readily removable by a strong base. This property is the foundation for a variety of stereoselective carbon-carbon bond-forming reactions.

The anion generated by deprotonation of the alpha-carbon of a chiral sulfoxide, such as a derivative of this compound, is a powerful nucleophile. This nucleophile can participate in highly stereoselective alkylation and substitution reactions. The stereochemical outcome of these reactions is controlled by the chiral sulfinyl group, which directs the approach of the electrophile. This allows for the synthesis of enantiomerically enriched products.

The ability to perform these reactions stereoselectively has made chiral sulfoxides valuable reagents in asymmetric synthesis. The sulfoxide group acts as a chiral auxiliary that can be subsequently removed or transformed after the desired stereocenter has been established.

The alpha-sulfinyl carbanion can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. These conjugate addition reactions are also often highly stereoselective, with the chiral sulfoxide directing the formation of a new stereocenter.

Beyond Michael additions, the nucleophilic alpha-carbon can participate in a range of other carbon-carbon bond-forming reactions. These include additions to aldehydes, ketones, and imines, providing access to a wide variety of functionalized and stereochemically defined molecules. The versatility of these reactions underscores the importance of the sulfinyl group in activating the adjacent carbon for synthetic transformations.

Pericyclic Reactions and Rearrangements Involving Sulfoxides (e.g.,nih.govacs.org-Sigmatropic Rearrangements)

Sulfoxides, including derivatives of this compound, can participate in pericyclic reactions, most notably nih.govacs.org-sigmatropic rearrangements. wikipedia.orgmsu.edu These reactions proceed through a concerted mechanism involving a cyclic transition state and often exhibit high stereospecificity. msu.edu

A prominent example is the Mislow-Evans rearrangement, which is the reversible nih.govacs.org-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate. acs.orgnih.govresearchgate.net This process is generally shifted towards the more stable sulfoxide. acs.orgnih.gov However, in the presence of a thiophile, the sulfenate intermediate can be trapped to yield an allylic alcohol. acs.orgnih.gov This rearrangement is a powerful tool for creating specific stereoisomers of allylic alcohols, as the chirality at the sulfur atom can be transferred to the newly formed carbon stereocenter. lkouniv.ac.in The stereoselectivity arises from an ordered, five-membered ring transition state. wikipedia.orgnih.gov For acyclic allylic sulfoxides, the rearrangement typically leads to the formation of E-alkenes with high selectivity. acs.org

Another important rearrangement involving sulfoxides is the Pummerer rearrangement. synarchive.com This reaction involves the conversion of a sulfoxide with an α-hydrogen into an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.orgnumberanalytics.comsynarchive.com The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thial-cation intermediate. wikipedia.orgnumberanalytics.com This electrophilic species can then be trapped by a nucleophile. wikipedia.org The Pummerer rearrangement has been widely used in organic synthesis to introduce functionality at the α-position of a sulfide (B99878). numberanalytics.com

The following table provides a brief comparison of these two key rearrangements:

| Rearrangement | Starting Material | Key Reagent | Product | Key Feature |

| Mislow-Evans | Allylic Sulfoxide | Heat, Thiophile | Allylic Alcohol | nih.govacs.org-Sigmatropic shift, High stereoselectivity acs.orgnih.govlkouniv.ac.in |

| Pummerer | Sulfoxide with α-H | Acetic Anhydride | α-Acyloxythioether | Formation of a thial-cation intermediate wikipedia.orgnumberanalytics.com |

These pericyclic reactions and rearrangements highlight the diverse reactivity of the sulfoxide group and its utility in complex molecule synthesis.

Sulfoxide-Metal Complexation and its Influence on Reactivity and Stereoselectivity

The sulfoxide group is a versatile ligand in coordination chemistry, capable of binding to metal centers through either the sulfur or the oxygen atom, a phenomenon known as linkage isomerism. wikipedia.orgresearchgate.net This coordination has a profound influence on the reactivity and stereoselectivity of reactions involving the sulfoxide.

The mode of coordination—S-bonding versus O-bonding—is largely determined by the nature of the metal center according to Hard-Soft Acid-Base (HSAB) theory. researchgate.net Hard metal ions, such as those from the first transition series, generally prefer to coordinate to the hard oxygen atom of the sulfoxide. wikipedia.orgresearchgate.net In contrast, softer metal centers, like Ru(II), Pd(II), and Pt(II), favor coordination through the softer sulfur atom. wikipedia.orgsrce.hr There are also instances of sulfoxides acting as bridging ligands, coordinating to one metal via sulfur and another via oxygen. wikipedia.org

This complexation significantly alters the electronic and steric properties of the sulfoxide. For example, O-coordination leads to a lengthening of the S-O bond, while S-coordination results in a shortening of this bond. srce.hrcore.ac.uk These changes in bond lengths and electron distribution directly impact the reactivity of the sulfoxide.

Influence on Reactivity and Stereoselectivity:

Catalysis: Metal-sulfoxide complexes are employed as catalysts in a variety of transformations. wikipedia.orgacs.org The chiral environment provided by a ligand like this compound can induce stereoselectivity in metal-catalyzed reactions. cnrs.frscholaris.ca For instance, chiral sulfoxide ligands have been used in rhodium-catalyzed 1,4-additions, achieving significant enantioselectivities. scholaris.ca

Activation: Coordination to a metal can activate the sulfoxide towards further reactions. In catalytic sulfoxidation, the coordination of the substrate sulfide or the product sulfoxide to the metal center is a key step that can influence the reaction pathway and selectivity. nih.govresearchgate.net Studies have shown that the nature of the metal (e.g., Ti vs. Hf) can dictate whether the reaction favors the formation of the sulfoxide or proceeds to the sulfone, with steric factors playing a crucial role. acs.orgnih.gov

Directing Group: The sulfoxide group can act as a directing group in metal-catalyzed C-H activation reactions. acs.org By coordinating to the metal catalyst, the sulfoxide directs the functionalization to a specific position, often with high diastereoselectivity. acs.org

The table below summarizes the general coordination preferences and effects for different types of metals.

| Metal Type | Preferred Coordination Atom | Effect on S-O Bond | Impact on Reactivity |

| Hard Metals (e.g., 1st row transition metals) | Oxygen | Lengthening srce.hrcore.ac.uk | Activation for nucleophilic attack at sulfur, alters acidity of α-protons. wikipedia.org |

| Soft Metals (e.g., Ru, Pd, Pt) | Sulfur | Shortening srce.hrcore.ac.uk | Used in asymmetric catalysis, influences stereochemical outcome. wikipedia.orgscholaris.ca |

The interplay between the sulfoxide and the metal center provides a powerful tool for controlling chemical reactions, enabling the development of highly selective and efficient synthetic methods.

Theoretical and Computational Studies of Reaction Mechanisms and Transition States

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms and transition states involving chiral sulfoxides like this compound. researchgate.net Density Functional Theory (DFT) is a prominent method used to model and predict the outcomes of chemical reactions, including their mechanisms, stereoselectivity, and the influence of solvents and substrates. researchgate.net These computational approaches allow for the characterization of transition states, which are fleeting configurations between reactants and products, thereby enabling the calculation of activation energies and reaction rates. researchgate.net

Computational studies have explored various reactions involving sulfoxides. For instance, the mechanism of oxygen-atom transfer (OAT) from XO (X = Cl, Br, I) to dimethyl sulfide (DMS) to form dimethyl sulfoxide (DMSO) has been computationally investigated. These reactions are understood to proceed through the formation of a weak XO-DMS complex. acs.org Similarly, extensive DFT studies have been performed on the OAT reactions catalyzed by enzymes like dimethyl sulfoxide reductase (DMSOR), comparing the activity of different metal ions such as Molybdenum (Mo) and Tungsten (W). researchgate.net Such studies indicate that the reaction often follows a two-step mechanism where the sulfoxide coordinates to the metal ion before the S-O bond is cleaved. researchgate.net

The strength of the sulfinyl bond is a key parameter in understanding sulfoxide reactivity, and computational methods have been employed to predict S–O bond dissociation enthalpies (BDEs). tandfonline.com A comparative analysis of various DFT functionals and basis sets has shown that methods like B3P86 paired with aug-cc-pV(T+d)Z or def2-QZVP basis sets provide reliable predictions of sulfoxide BDEs when compared to experimental data. tandfonline.com Discrepancies can arise, however, as seen with diphenyl sulfoxide, where computational and experimental values differ significantly, highlighting the ongoing challenges in accurately modeling these systems. tandfonline.com

Table 1: Comparison of Computational Methods for Predicting Sulfoxide S–O Bond Dissociation Enthalpies (BDEs)

| DFT Functional | Basis Set | Accuracy Metrics (vs. Experimental BDEs) |

|---|---|---|

| B3P86 | aug-cc-pV(T+d)Z | Recommended for high accuracy |

| B3P86 | def2-QZVP | Recommended for high accuracy |

| M06-2X | Multiple | Variable accuracy |

| ωB97X-D3 | Multiple | Variable accuracy |

| CBS-QB3 | - | Lower accuracy than tested DFT methods |

| CBS-4M | - | Lower accuracy than tested DFT methods |

This table is generated based on findings from a comparative study on computational predictions of sulfoxide BDEs. tandfonline.com

Furthermore, computational models have been crucial in understanding the role of explicit solvent molecules. Studies on the proline-catalyzed aldol (B89426) reaction have shown that including discrete dimethyl sulfoxide (DMSO) solvent molecules in the calculations, rather than relying solely on implicit solvent models, yields more reliable activation free energy barriers and captures significant solvent dynamics. mdpi.com This is particularly relevant as sulfoxides themselves can act as solvents or coordinating species in many reactions.

In the context of C-H activation, computational work dating back to 2000 has detailed the carboxylate-assisted activation of benzene (B151609) at Palladium (Pd) and Platinum (Pt) centers. le.ac.uk These studies describe a two-step process involving the displacement of a formate (B1220265) ligand to form σ-complexes, which precede the heterolytic cleavage of the C-H bond. le.ac.uk The insights gained from these theoretical investigations are fundamental to understanding the reactivity of aromatic compounds like this compound in organometallic catalysis.

Photo-Induced Transformations and Racemization Mechanisms

Chiral sulfoxides, including this compound, are known to be thermally stable, with racemization via pyramidal inversion of the sulfur atom requiring high temperatures (around 200 °C). nih.govacs.org However, racemization can be induced under mild conditions using photoirradiation, a process that has been the subject of significant mechanistic investigation. nih.govacs.orgacs.org

The photoracemization of chiral alkyl aryl sulfoxides can be achieved rapidly and efficiently using a photosensitizer. nih.govacs.org Several potential mechanisms for photoinversion have been considered: thermal deactivation from an excited state, structural change of the sulfinyl group in the excited state, or recombination of radicals after photocleavage of a C-S bond. kyushu-u.ac.jp A widely supported mechanism involves the formation of a sulfoxide radical cation as a key intermediate. nih.govacs.orgacs.org This process is initiated by a single-electron transfer from the sulfoxide to an excited photosensitizer. acs.org DFT calculations support this mechanism, indicating that the resulting sulfoxide radical cation has a lower inversion barrier due to the sp²-like character of the sulfur atom, which facilitates racemization before back-electron transfer occurs. nih.govacs.orgacs.org

The choice of photosensitizer is critical. For example, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺) has been shown to be a highly effective catalyst for the photoracemization of various enantiopure alkyl aryl sulfoxides, with reactions proceeding extremely fast. nih.govacs.org Similarly, N-methylquinolinium tetrafluoroborate (NMQ⁺) has been used to promote the photoracemization of methyl p-tolyl sulfoxide. acs.org

The efficiency of photoracemization is sensitive to the molecular structure of the sulfoxide. The presence of other easily oxidizable functional groups in the molecule can inhibit the process, as these groups may be oxidized preferentially over the sulfinyl group. nih.govacs.org Cyclic voltammetry can be used to determine the electrochemical potentials of these functional groups, providing a useful tool for predicting whether a given sulfoxide will undergo efficient photoracemization. nih.govacs.org

Table 2: Kinetic Data for the Photoracemization of Chiral Alkyl Aryl Sulfoxides with TPT⁺ Photosensitizer

| Sulfoxide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Half-Life (t₁/₂) [s] |

|---|---|---|

| Methyl p-tolyl sulfoxide | 1.77 × 10⁴ | 0.4 |

| Methyl phenyl sulfoxide | 1.39 × 10⁴ | 0.5 |

| Ethyl p-tolyl sulfoxide | 2.12 × 10³ | 3.3 |

| Isopropyl p-tolyl sulfoxide | 6.08 × 10¹ | 114 |

Data represents the rapid racemization achieved using 1 mol % TPT⁺ as a photosensitizer. nih.govacs.org

Beyond racemization, photo-induced reactions can lead to other transformations. The photolysis of sulfoxides can initiate homolytic C-S bond cleavage, leading to a radical pair whose subsequent reaction pathways can be complex. kyushu-u.ac.jp In some cases, photo-induced reactions are used for synthetic purposes, such as the methylation of various organic molecules using DMSO as a methylating agent under photochemical conditions. nih.gov

Applications of R Methylsulfinyl Benzene and Chiral Sulfoxides in Asymmetric Organic Synthesis

(R)-(Methylsulfinyl)benzene)-Derived Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Ligands derived from this compound and other chiral sulfoxides have emerged as a versatile class, offering distinct advantages such as the close proximity of the sulfur stereocenter to the metal and the ability to coordinate through either the sulfur or oxygen atom. nih.gov

The design of effective chiral sulfoxide (B87167) ligands revolves around creating a well-defined and sterically demanding chiral environment around a metal center. This is often achieved by incorporating the chiral sulfinyl group into a larger framework that can chelate to the metal, thereby restricting conformational flexibility and creating a selective pocket for the substrate to bind.

The synthesis of these ligands typically begins with an enantiomerically pure sulfoxide. acs.org One of the earliest and still widely used methods to produce enantiopure sulfoxides is the Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl sulfinate with an organometallic reagent. illinois.edu For instance, reacting diastereomerically pure (–)-menthyl p-toluenesulfinate with an appropriate Grignard reagent allows for the synthesis of a variety of chiral sulfoxides with high enantiomeric purity via a nucleophilic substitution at the sulfur atom that proceeds with inversion of configuration. illinois.edu

Modern methods for synthesizing chiral sulfoxides also include the catalytic enantioselective oxidation of prochiral sulfides. acs.orgwiley-vch.de This approach is particularly effective for producing aryl methyl sulfoxides. researchgate.net Transition metal catalysts, especially those based on titanium and vanadium, are commonly used for this purpose. acs.org For example, a modified Sharpless epoxidation reagent, [Ti(OiPr)4/(+)-DET/tBuOOH], was one of the first systems reported for the asymmetric oxidation of sulfides. medcraveonline.com Improvements have been made by using cumene (B47948) hydroperoxide as the oxidant or by employing chiral ligands like (R)-(+)-binaphthol. medcraveonline.com

A notable strategy in ligand design is the creation of bis-sulfoxide ligands, where two chiral sulfoxide units are incorporated into a single molecule. Axially chiral bis-sulfoxide ligands have been synthesized with high diastereoselectivity through oxidative coupling, where the chirality is controlled by a tert-butylsulfinyl or p-tolylsulfinyl group. acs.org

Ligands derived from this compound and other chiral sulfoxides have found significant application in a variety of asymmetric carbon-carbon bond-forming reactions.

Allylic Substitutions: Chiral sulfoxide ligands have been successfully employed in asymmetric allylic substitution reactions. For instance, enantiopure aminosulfoxides have been tested as N,S-ligands in the asymmetric catalysis of allylic nucleophilic substitutions. researchgate.net

Diels-Alder Reactions: The use of chiral sulfoxides can direct the stereochemical outcome of Diels-Alder reactions. thieme-connect.com The sulfinyl group can act as a chiral auxiliary on the diene or dienophile to induce facial selectivity.

Aldol (B89426) Reactions: The aldol reaction, which forms a β-hydroxy carbonyl compound, is a fundamental C-C bond-forming reaction. pressbooks.pubmasterorganicchemistry.com Chiral sulfoxides are used as auxiliaries to achieve high diastereoselectivity in aldol additions. nrochemistry.com For example, the aldol-type condensation of ester enolates activated by a chiral sulfoxide group has been described as a key application. researchgate.net The stereochemical outcome can be controlled by the configuration of the sulfoxide and the reaction conditions. medcraveonline.com Auxiliary-based asymmetric aldol reactions have been instrumental in the total synthesis of complex natural products. williams.edu

The following table summarizes the performance of some this compound-derived and other chiral sulfoxide ligands in these reactions.

| Reaction Type | Ligand/Auxiliary | Substrate Example | Product | Enantiomeric/Diastereomeric Excess | Reference |

| Allylic Substitution | Enantiopure aminosulfoxide | - | Chiral amine | - | researchgate.net |

| Diels-Alder | Chiral sulfoxide auxiliary | - | Cycloadduct | - | thieme-connect.com |

| Aldol Reaction | Chiral sulfoxide auxiliary | Ester enolate & aldehyde | β-hydroxy ester | High d.e. | researchgate.net |

| Aldol Reaction | Chiral thiazolidinethione | Aldehyde & ketone | β-hydroxy thione | >95:5 d.r. | nrochemistry.com |

Chiral sulfoxide ligands have proven effective in various asymmetric reduction and oxidation processes.

Asymmetric Hydrogenation: Ruthenium(II) complexes bearing chelating chiral sulfoxide ligands have been shown to be active homogeneous catalysts for the hydrogenation of prochiral olefinic acids, achieving optical purities up to 25%. cdnsciencepub.com The development of N-alkylated TsDPEN ligands for Ru(II) complexes has also been significant in the asymmetric transfer hydrogenation of ketones and imines. mdpi.com

Asymmetric Reduction: The reduction of β-ketosulfoxides is a well-established method for producing optically active secondary alcohols. medcraveonline.comresearchgate.net The stereochemical course of the reduction is highly dependent on the configuration of the sulfoxide, the choice of reducing agent, and the presence or absence of chelating agents or Lewis acids. medcraveonline.com